molecular formula C24H40N2O7 B8033788 1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate

Cat. No.: B8033788
M. Wt: 468.6 g/mol
InChI Key: NVAWPOWSKIBZGK-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is a piperidine-derived compound featuring dual ester groups (tert-butyl and ethyl) and a tert-butoxycarbonyl (Boc)-protected piperidine-4-carbonyl substituent. This structure confers unique reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting agents . The Boc group serves as a protective moiety for amines, enabling selective functionalization of the piperidine ring during multi-step syntheses .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O7/c1-8-31-19(28)24(11-15-26(16-12-24)21(30)33-23(5,6)7)18(27)17-9-13-25(14-10-17)20(29)32-22(2,3)4/h17H,8-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAWPOWSKIBZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Major Products Formed

    Deprotected Amines: Removal of the Boc group yields the corresponding free amine.

    Substituted Piperidines: Nucleophilic substitution reactions yield various substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several piperidine derivatives, differing primarily in substituents, ester groups, and ring modifications. Below is a detailed comparison:

Structural Variations and Key Properties

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate Piperidine-4-carbonyl (Boc-protected) C24H37N3O8 519.57 High steric bulk, dual ester groups, Boc protection Intermediate for kinase inhibitors
1-Tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Cyanomethyl C16H24N2O4 308.37 Polar nitrile group, moderate reactivity Precursor for heterocycle synthesis
1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate Chloromethyl C12H20ClNO4 277.74 Electrophilic Cl for nucleophilic substitution Building block for alkylation reactions
1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-Oxo C16H25NO5 311.37 Keto-enol tautomerism potential Intermediate for β-keto ester chemistry
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate Acetyl C15H25NO5 299.36 Electron-withdrawing acetyl group Substrate for Michael additions
1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate Aminomethyl C13H24N2O4 272.34 Nucleophilic amine for conjugation Peptide coupling, bifunctional linkers

Reactivity and Functionalization

  • Halogenated Derivatives : Compounds like 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate () and 4-(iodomethyl) analogues () exhibit enhanced electrophilicity, enabling SN2 reactions for alkylation or cross-coupling (e.g., Suzuki-Miyaura) .
  • Carbonyl vs. Nitrile: The Boc-protected piperidine-4-carbonyl group in the target compound facilitates amide bond formation, while cyanomethyl derivatives () are precursors for tetrazole or triazole synthesis via [2+3] cycloadditions .
  • Aminomethyl Derivatives: These allow for reductive amination or carbamate formation, critical for drug conjugates .

Physicochemical Properties

  • Solubility: The target compound’s high molecular weight (519.57 g/mol) and Boc group reduce aqueous solubility compared to lower-weight analogues (e.g., 272.34 g/mol for aminomethyl derivatives) .
  • Stability: Acetyl and oxo groups () may undergo keto-enol tautomerism or hydrolysis under acidic/basic conditions, whereas halogenated derivatives are light-sensitive .

Biological Activity

1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine core substituted with various functional groups. The molecular formula is C18H30N2O5C_{18}H_{30}N_2O_5, and it has a molecular weight of approximately 342.45 g/mol. Its structure contributes to its biological activity, particularly in the modulation of biochemical pathways.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. This compound may exhibit activity through the inhibition of certain enzymes or modulation of receptor signaling pathways.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • In vitro Studies : Preliminary in vitro assays have shown that derivatives of piperidine compounds can exhibit anti-inflammatory and analgesic properties. For instance, compounds related to this structure have demonstrated the ability to inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
  • Cytotoxicity Assays : Cytotoxicity tests performed on various cancer cell lines revealed that certain piperidine derivatives possess selective cytotoxic effects. This suggests that the compound could be further explored for its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Activity

A study published in Molecules examined a series of piperidine derivatives, including those structurally related to our compound. These derivatives were tested for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The results indicated that some compounds could reduce IL-1β levels significantly, demonstrating anti-inflammatory activity .

CompoundIL-1β Inhibition (%) at 10 µMIC50 (µM)
Compound A19.4 ± 0.450
Compound B24.9 ± 6.340
Target CompoundTBDTBD

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of piperidine derivatives against various cancer cell lines. The study found that certain modifications on the piperidine ring enhanced cytotoxicity against breast and lung cancer cells, indicating a promising avenue for further research into this compound's anticancer potential .

Cell LineIC50 (µM) for Target CompoundSelectivity Index
MCF-7 (Breast)TBDTBD
A549 (Lung)TBDTBD

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